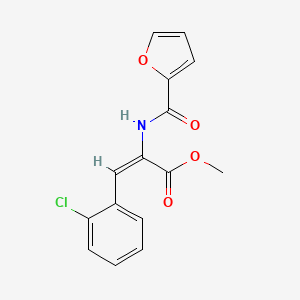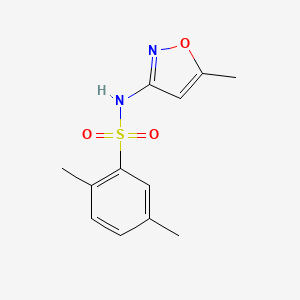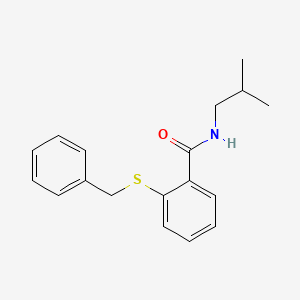
methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, and limitations have been extensively studied. In
科学研究应用
Methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate has potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its potential as a fluorescence probe for the detection of metal ions in biological samples.
作用机制
The mechanism of action of methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate varies depending on the specific application. In anti-inflammatory and anti-cancer studies, this compound has been shown to inhibit the activity of specific enzymes involved in inflammation and cancer cell growth. In photodynamic therapy studies, this compound has been shown to generate reactive oxygen species upon exposure to light, which can lead to the destruction of cancer cells. In fluorescence probe studies, this compound has been shown to selectively bind to specific metal ions, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on the specific application. In anti-inflammatory and anti-cancer studies, this compound has been shown to reduce inflammation and inhibit cancer cell growth in vitro and in vivo. In photodynamic therapy studies, this compound has been shown to induce apoptosis in cancer cells upon exposure to light. In fluorescence probe studies, this compound has been shown to selectively bind to specific metal ions, leading to changes in fluorescence intensity that can be detected and quantified.
实验室实验的优点和局限性
One advantage of using methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate in lab experiments is its versatility. This compound can be used in a variety of applications, including anti-inflammatory and anti-cancer studies, photodynamic therapy, and fluorescence probe studies. Additionally, this compound is relatively easy to synthesize and has been extensively studied, making it a reliable choice for experimentation. However, one limitation of using this compound is its potential toxicity. As with any chemical compound, caution should be exercised when handling and using this compound in lab experiments.
未来方向
There are several future directions for research on methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent, particularly in vivo. Another direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there is potential for the development of new applications for this compound, such as in the detection of other metal ions or as a catalyst in organic synthesis reactions.
In conclusion, this compound is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and to develop new applications for it.
合成方法
Methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate can be synthesized through a variety of methods. One such method involves the reaction of 2-chlorobenzaldehyde with furoyl hydrazine in the presence of sodium acetate to form 2-(2-furoylamino)benzaldehyde. This compound is then reacted with methyl acrylate in the presence of sodium ethoxide to form this compound. Other methods of synthesis include the use of different starting materials and catalysts.
属性
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-20-15(19)12(9-10-5-2-3-6-11(10)16)17-14(18)13-7-4-8-21-13/h2-9H,1H3,(H,17,18)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHZSPZVGVEVPU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=CC=C1Cl)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dimethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5462932.png)

![3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpropanamide](/img/structure/B5462942.png)
![N-{1-(hydroxymethyl)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxoethyl}acetamide](/img/structure/B5462949.png)
![(4aS*,8aR*)-6-(1H-pyrazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5462953.png)
![1-amino-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5462980.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(5-methyl-3-pyridinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5462981.png)
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5462987.png)
![N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5462991.png)

![N-propyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5462999.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5463001.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5463002.png)
![1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5463024.png)
